2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxybenzisoxazole with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the benzisoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-(7-methoxy-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-14-8-4-2-3-6-7(5-9(12)13)11-15-10(6)8/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
QHNZBTSRXXFSHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1ON=C2CC(=O)O |
Origin of Product |
United States |
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